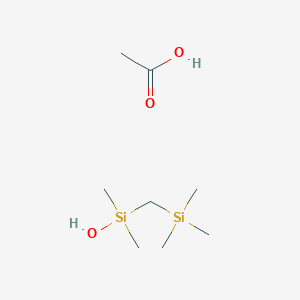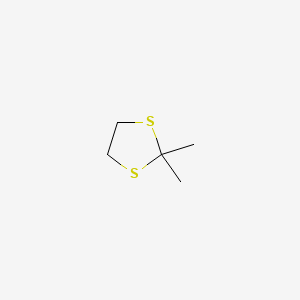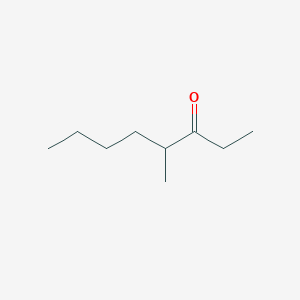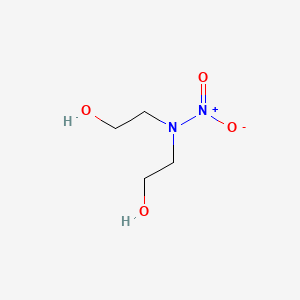
N,N-Bis(2-hydroxyethyl)nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-hydroxyethyl)nitramide is an organic compound with the molecular formula C4H10N2O4 It is characterized by the presence of two hydroxyethyl groups attached to a nitramide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Bis(2-hydroxyethyl)nitramide can be synthesized through the reaction of diethanolamine with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with Diethanolamine: Diethanolamine is then added to the nitrous acid solution, resulting in the formation of this compound.
The reaction is usually carried out at low temperatures to prevent the decomposition of nitrous acid and to ensure a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature control, reagent concentrations, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and yield of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-hydroxyethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-Bis(2-hydroxyethyl)nitramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-hydroxyethyl)nitramide involves its interaction with molecular targets through its hydroxyethyl and nitramide groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)oleamide: Similar in structure but contains an oleamide group instead of a nitramide group.
N,N-Bis(2-hydroxyethyl)dodecanamide: Contains a dodecanamide group, differing in the length of the carbon chain.
Uniqueness
N,N-Bis(2-hydroxyethyl)nitramide is unique due to the presence of the nitramide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
13084-48-5 |
|---|---|
Fórmula molecular |
C4H10N2O4 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)nitramide |
InChI |
InChI=1S/C4H10N2O4/c7-3-1-5(2-4-8)6(9)10/h7-8H,1-4H2 |
Clave InChI |
NZNQBGHDPNBRGK-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



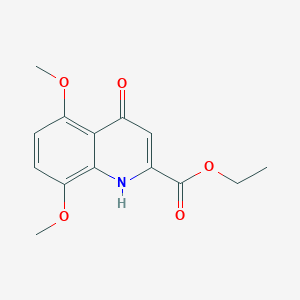
![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
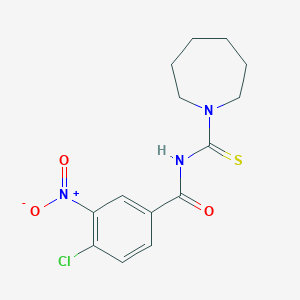


![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)

